PC Methyltetrazine-PEG4-NHS carbonate ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

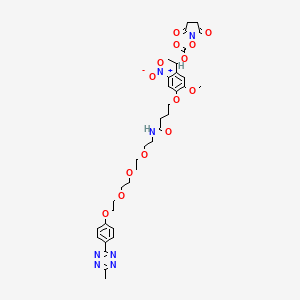

PC Methyltetrazine-PEG4-NHS carbonate ester is a specialized linker molecule derived from polyethylene glycol (PEG). It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a tetrazine group, which enables it to undergo bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups. The PEG4 segment enhances solubility and stability, while the NHS group allows stable conjugation to amines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PC Methyltetrazine-PEG4-NHS carbonate ester typically involves the following steps:

PEGylation: The starting material is polyethylene glycol (PEG), which undergoes chemical modification to introduce functional groups necessary for further reactions.

Tetrazine Introduction: The tetrazine group is introduced through a series of chemical reactions, often involving diazotization and subsequent cyclization.

NHS Ester Formation: The NHS ester group is introduced through esterification reactions, often using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This often requires advanced chemical engineering techniques and stringent quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: PC Methyltetrazine-PEG4-NHS carbonate ester primarily undergoes bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for targeted applications.

Common Reagents and Conditions:

Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).

Conditions: The iEDDA reaction typically requires mild conditions, often performed at room temperature or slightly elevated temperatures.

Major Products Formed: The major product of the iEDDA reaction is a stable conjugate between the this compound and the TCO-containing molecule. This conjugate can be used in various applications, including drug delivery and protein labeling.

Aplicaciones Científicas De Investigación

Drug Delivery

PC Methyltetrazine-PEG4-NHS carbonate ester is utilized for:

- Controlled Release : It allows for light-triggered release of therapeutic agents, minimizing side effects associated with traditional drug delivery systems .

- Targeted Therapy : The compound can be linked to drugs that specifically target diseased cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Bioconjugation

This compound is instrumental in bioconjugation processes, which include:

- Protein Labeling : It enables temporary labeling of proteins that can be removed upon light exposure, allowing for dynamic studies of protein interactions in live cells .

- Antibody Conjugation : The NHS group reacts with amine-containing biomolecules, facilitating the conjugation of antibodies to various targets for diagnostic and therapeutic applications .

PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells. This application exploits the ubiquitin-proteasome system to achieve targeted protein degradation .

Advantages

The advantages of using this compound include:

- Precision Control : Light-triggered release mechanisms allow for exact timing in drug delivery and molecular interactions.

- Enhanced Stability : The PEG4 linker improves solubility and reduces aggregation of biomolecules, enhancing experimental reproducibility .

- Versatility : Its ability to engage in multiple types of reactions makes it suitable for a wide range of applications in chemical biology and therapeutic development.

Case Study 1: Light-Controlled Drug Delivery

A study demonstrated the use of this compound for light-controlled release of chemotherapeutic agents in cancer treatment. The results showed a significant reduction in side effects compared to conventional delivery methods due to localized drug activation .

Case Study 2: Protein Interaction Studies

In another research project, this compound was used to label proteins involved in cellular signaling pathways. The ability to remove the label upon light exposure allowed researchers to study dynamic interactions without permanent modification of the proteins .

Mecanismo De Acción

The mechanism of action of PC Methyltetrazine-PEG4-NHS carbonate ester involves the formation of a stable conjugate through the iEDDA reaction. The tetrazine group reacts with the TCO group, resulting in a covalent bond that links the two molecules. This reaction is highly specific and efficient, allowing for precise control over molecular interactions.

Molecular Targets and Pathways: The compound targets specific proteins for degradation, often through the ubiquitin-proteasome pathway. This pathway is crucial for regulating protein levels in cells and plays a key role in various cellular processes.

Comparación Con Compuestos Similares

PC Methyltetrazine-PEG4-NHS carbonate ester is unique in its ability to undergo bioorthogonal iEDDA reactions, which sets it apart from other linkers. Similar compounds include:

PEG-based Linkers: These linkers share the PEG segment but may lack the tetrazine group, limiting their reactivity with TCO groups.

Other Bioorthogonal Linkers: These linkers may use different chemical groups for bioorthogonal reactions, but they may not offer the same efficiency and specificity as the tetrazine-TCO system.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

PC Methyltetrazine-PEG4-NHS carbonate ester is a specialized compound utilized primarily in bioconjugation and drug delivery systems. Its unique structure combines a photocleavable NHS carbonate ester with a methyltetrazine moiety linked through a polyethylene glycol (PEG) chain, which enhances its solubility and stability. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a PEG4 linker that provides flexibility and reduces steric hindrance, facilitating efficient conjugation reactions with primary amines. The methyltetrazine group is crucial for bioorthogonal reactions, allowing selective interactions with trans-cyclooctene (TCO) and other tetrazine-modified molecules .

- Molecular Characteristics :

This compound operates through several key mechanisms:

- Photo-Cleavage : Upon exposure to light, the compound undergoes cleavage, enabling the controlled release of attached biomolecules. This property is particularly advantageous in therapeutic applications where precise timing of drug release is critical .

- Bioorthogonal Chemistry : The methyltetrazine moiety allows for rapid and selective reactions with TCO-containing partners under physiological conditions, making it suitable for targeted drug delivery and imaging applications .

- Conjugation Efficiency : The NHS group facilitates the formation of stable covalent bonds with primary amines, such as those found in proteins and peptides, enhancing the efficiency of bioconjugation processes .

Applications in Biological Research

This compound has several notable applications:

- Drug Delivery Systems : Its ability to release drugs upon light activation allows for reduced side effects and improved therapeutic efficacy. This is particularly useful in cancer therapy where localized treatment is desired .

- Bioconjugation Techniques : The compound is used to create antibody-drug conjugates (ADCs) and other bioconjugates that can selectively target diseased tissues while minimizing damage to healthy cells .

- Protein Labeling : Temporary tagging of proteins for visualization or tracking within biological systems is facilitated by its photocleavable properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

Advantages

- Precision Control : The photocleavable nature allows for exact control over when and where drug release occurs.

- Enhanced Stability : The PEG chain increases solubility and reduces aggregation of conjugates in solution.

- Versatile Applications : Suitable for a wide range of biochemical applications from drug delivery to protein labeling.

Limitations

- Light Sensitivity : Requires careful control of light exposure to avoid unintended reactions or phototoxicity.

- Complexity in Handling : The need for specific conditions for optimal activity may complicate experimental setups.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-4-[4-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-2-nitrophenyl]ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O14/c1-23(55-35(46)56-41-32(44)10-11-33(41)45)27-21-29(49-3)30(22-28(27)42(47)48)54-13-4-5-31(43)36-12-14-50-15-16-51-17-18-52-19-20-53-26-8-6-25(7-9-26)34-39-37-24(2)38-40-34/h6-9,21-23H,4-5,10-20H2,1-3H3,(H,36,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXJZLYXHCHOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=C(C=C(C(=C3)[N+](=O)[O-])C(C)OC(=O)ON4C(=O)CCC4=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.